Cas no 892290-46-9 (tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro4.5dec-1-ene-8-carboxylate)

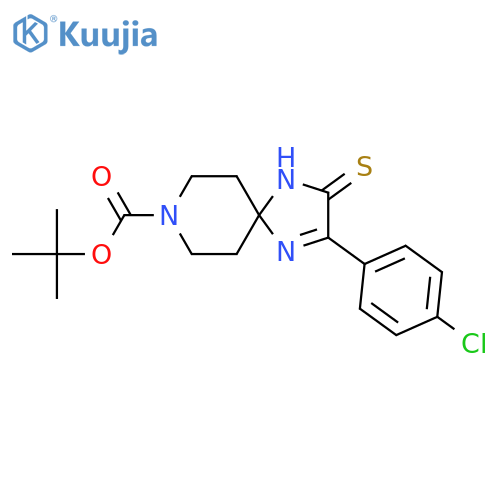

892290-46-9 structure

商品名:tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro4.5dec-1-ene-8-carboxylate

tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro4.5dec-1-ene-8-carboxylate 化学的及び物理的性質

名前と識別子

-

- STL134117

- 2-(4-Chloro-phenyl)-3-thioxo-1,4,8-triaza-spiro[4.5]dec-1-ene-8-carboxylic acid tert-butyl ester

- tert-butyl 2-(4-chlorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

- AKOS001771308

- 892290-46-9

- TERT-BUTYL 2-(4-CHLOROPHENYL)-3-SULFANYLIDENE-1,4,8-TRIAZASPIRO[4.5]DEC-1-ENE-8-CARBOXYLATE

- tert-butyl 3-(4-chlorophenyl)-2-sulfanylidene-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate

- F3411-1413

- tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro4.5dec-1-ene-8-carboxylate

-

- インチ: 1S/C18H22ClN3O2S/c1-17(2,3)24-16(23)22-10-8-18(9-11-22)20-14(15(25)21-18)12-4-6-13(19)7-5-12/h4-7H,8-11H2,1-3H3,(H,21,25)

- InChIKey: ZBNJREBVGLYONR-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)C1C(NC2(CCN(C(=O)OC(C)(C)C)CC2)N=1)=S

計算された属性

- せいみつぶんしりょう: 379.112

- どういたいしつりょう: 379.112

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 571

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86A^2

- 疎水性パラメータ計算基準値(XlogP): 3.3

tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro4.5dec-1-ene-8-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3411-1413-10mg |

tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |

892290-46-9 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3411-1413-25mg |

tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |

892290-46-9 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F3411-1413-2mg |

tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |

892290-46-9 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3411-1413-15mg |

tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |

892290-46-9 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F3411-1413-5μmol |

tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |

892290-46-9 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3411-1413-40mg |

tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |

892290-46-9 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F3411-1413-20μmol |

tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |

892290-46-9 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3411-1413-30mg |

tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |

892290-46-9 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F3411-1413-1mg |

tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |

892290-46-9 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3411-1413-5mg |

tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |

892290-46-9 | 5mg |

$69.0 | 2023-09-10 |

tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro4.5dec-1-ene-8-carboxylate 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

892290-46-9 (tert-butyl 2-(4-chlorophenyl)-3-sulfanylidene-1,4,8-triazaspiro4.5dec-1-ene-8-carboxylate) 関連製品

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量